4,4-Dimethylcyclohexanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

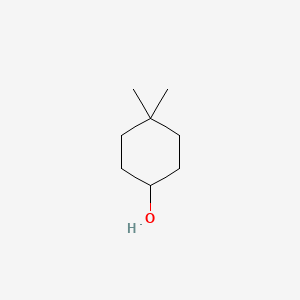

Structure

3D Structure

Properties

IUPAC Name |

4,4-dimethylcyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O/c1-8(2)5-3-7(9)4-6-8/h7,9H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUQOIZPFYIVUKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(CC1)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70239320 | |

| Record name | Cyclohexanol, 4,4-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70239320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

932-01-4 | |

| Record name | Cyclohexanol, 4,4-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000932014 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexanol, 4,4-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70239320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4-dimethylcyclohexan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of 4,4-Dimethylcyclohexanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4-Dimethylcyclohexanol is a substituted cycloaliphatic alcohol that serves as a versatile intermediate in various chemical syntheses. Its unique structural features, including a gem-dimethyl group on the cyclohexane (B81311) ring, influence its physical and chemical properties, making it a compound of interest in fragrance, flavor, and pharmaceutical industries. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for their determination, and an exploration of its characteristic chemical reactions.

Physical Properties

The physical properties of this compound are summarized in the table below. These properties are crucial for its handling, purification, and application in various experimental and industrial settings.

| Property | Value | Units | Reference(s) |

| Molecular Formula | C₈H₁₆O | - | [1][2][3] |

| Molecular Weight | 128.21 | g/mol | [1][3] |

| Appearance | Colorless to white solid | - | [4] |

| Melting Point | 28 | °C | [5] |

| Boiling Point | 186.0 | °C | [1] |

| Density | 0.9 ± 0.1 | g/cm³ | [5] |

| Solubility in Water | 2179 | mg/L @ 25 °C (estimated) | [1] |

| logP (o/w) | 2.370 (estimated) | - | [1] |

| Flash Point | 66.6 ± 10.9 | °C | [5] |

| pKa | 15.33 ± 0.40 (Predicted) | - | [6] |

Experimental Protocols for Physical Property Determination

Melting Point Determination (Capillary Method) [7][8][9][10][11]

-

Sample Preparation: A small amount of dry this compound is finely powdered. The open end of a capillary tube is pressed into the powder. The tube is then inverted and tapped gently to pack the solid into the closed end.

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is placed in a melting point apparatus.

-

Measurement: The sample is heated at a slow, controlled rate (approximately 1-2 °C per minute) as it approaches the expected melting point.

-

Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire solid has melted are recorded as the melting range.

Boiling Point Determination (Distillation Method) [12][13][14]

-

Apparatus Setup: A small quantity of this compound is placed in a round-bottom flask with a few boiling chips. A distillation apparatus is assembled with a condenser and a collection flask. A thermometer is positioned so that the top of the bulb is level with the side arm of the distillation head.

-

Heating: The flask is heated gently.

-

Measurement: As the liquid boils and the vapor condenses, the temperature is monitored. The boiling point is the temperature at which the vapor temperature remains constant while the liquid is distilling.

Density Determination

-

Measurement of Mass: A known volume of this compound is accurately measured using a volumetric flask or a pycnometer. The mass of the liquid is then determined using an analytical balance.

-

Calculation: The density is calculated by dividing the mass of the sample by its volume.

Solubility Determination (Shake-Flask Method) [15][16][17][18][19]

-

Sample Preparation: An excess amount of this compound is added to a known volume of the solvent (e.g., water, ethanol, acetone) in a sealed container.

-

Equilibration: The mixture is agitated at a constant temperature for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

-

Analysis: The saturated solution is filtered to remove the undissolved solid. The concentration of this compound in the filtrate is then determined using a suitable analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Chemical Properties and Reactivity

This compound exhibits chemical reactivity typical of a secondary alcohol. The presence of the hydroxyl group allows for reactions such as oxidation, dehydration, and esterification.

Oxidation to 4,4-Dimethylcyclohexanone

This compound can be oxidized to the corresponding ketone, 4,4-Dimethylcyclohexanone, using various oxidizing agents.[4]

Experimental Protocol (Hypothetical, based on general procedures for alcohol oxidation):

-

Reaction Setup: this compound is dissolved in a suitable solvent, such as dichloromethane (B109758) or acetone.

-

Oxidizing Agent: A solution of an oxidizing agent (e.g., pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation system) is added slowly to the alcohol solution at a controlled temperature.

-

Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is quenched, and the product is extracted with an organic solvent. The organic layer is washed, dried, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude 4,4-Dimethylcyclohexanone can be purified by distillation or column chromatography.

Dehydration to Dimethylcyclohexenes

Acid-catalyzed dehydration of this compound leads to the formation of a mixture of isomeric dimethylcyclohexenes. The reaction proceeds through a carbocation intermediate, and the product distribution is governed by Zaitsev's rule.[6][20][21][22][23]

Experimental Protocol (Adapted from general procedures for alcohol dehydration): [20][21][22][23]

-

Reaction Setup: this compound is mixed with a strong acid catalyst, such as sulfuric acid or phosphoric acid, in a distillation apparatus.

-

Heating: The mixture is heated to a temperature sufficient to cause dehydration and distill the resulting alkenes.

-

Product Collection: The distillate, which contains the alkene products and water, is collected.

-

Work-up: The organic layer is separated from the aqueous layer, washed with a dilute base to remove any residual acid, and then washed with brine.

-

Drying and Purification: The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate) and then purified by fractional distillation to separate the isomeric alkenes.

Esterification

This compound can react with carboxylic acids or their derivatives in the presence of an acid catalyst to form esters. This reaction is known as Fischer esterification.[24][25][26][27][28]

Experimental Protocol (Adapted from general procedures for Fischer esterification): [24][25][26][27][28]

-

Reaction Setup: this compound and a carboxylic acid are mixed in a round-bottom flask, often with an excess of the alcohol or by removing water to drive the equilibrium. A catalytic amount of a strong acid (e.g., sulfuric acid) is added.

-

Heating: The mixture is heated under reflux for several hours.

-

Work-up: After cooling, the mixture is diluted with an organic solvent and washed with water and a dilute base to remove the unreacted acid and catalyst.

-

Drying and Purification: The organic layer is dried, and the solvent is evaporated. The resulting ester can be purified by distillation or chromatography.

Spectroscopic Properties

¹H NMR Spectroscopy (Predicted)

-

-OH Proton: A broad singlet, the chemical shift of which is concentration and solvent-dependent, typically in the range of 1-5 ppm.

-

-CH-OH Proton: A multiplet around 3.5-4.0 ppm, coupled to the adjacent methylene (B1212753) protons.

-

Cyclohexane Protons: A series of complex multiplets in the range of 1.2-2.0 ppm.

-

Methyl Protons: A sharp singlet around 0.9-1.2 ppm, integrating to 6 protons.

¹³C NMR Spectroscopy (Predicted)

-

-C-OH Carbon: A signal in the range of 65-75 ppm.

-

Quaternary Carbon (-C(CH₃)₂): A signal around 30-40 ppm.

-

Cyclohexane Carbons: Signals in the range of 20-45 ppm.

-

Methyl Carbons: A signal around 25-30 ppm.

FT-IR Spectroscopy (Predicted)

-

O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹.

-

C-H Stretch (sp³): Strong absorptions just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

-

C-O Stretch: A moderate to strong absorption in the region of 1000-1200 cm⁻¹.

Applications in Research and Drug Development

This compound is primarily utilized as a building block in organic synthesis.[6] Its potential applications in drug development stem from its role as an intermediate in the synthesis of more complex molecules with potential biological activity. The cyclohexane scaffold is a common motif in medicinal chemistry, and the gem-dimethyl group can impart specific conformational rigidity and lipophilicity to a target molecule. While specific examples of its inclusion in marketed drugs are not widely documented, its structural features make it a valuable synthon for the preparation of novel chemical entities for biological screening.[6] The compound has also been noted for its potential antimicrobial properties.[6]

Conclusion

This compound is a compound with well-defined physical properties and predictable chemical reactivity characteristic of a secondary alcohol. This guide provides a foundational understanding of its properties, along with standardized and adaptable experimental protocols for its characterization and chemical transformations. For researchers and professionals in drug development, this compound represents a useful and versatile building block for the synthesis of novel compounds with potential therapeutic applications. Further research into its biological activities and incorporation into lead compounds is warranted.

References

- 1. 4,4-dimethyl cyclohexanol, 932-01-4 [thegoodscentscompany.com]

- 2. Cyclohexanol, 4,4-dimethyl- | C8H16O | CID 136735 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. calpaclab.com [calpaclab.com]

- 4. scribd.com [scribd.com]

- 5. This compound | CAS#:932-01-4 | Chemsrc [chemsrc.com]

- 6. Preparation of 4-methylcyclohexene From Dehydration of 4-methylcyclohexanol | Augusta University - Edubirdie [edubirdie.com]

- 7. chem.ucalgary.ca [chem.ucalgary.ca]

- 8. davjalandhar.com [davjalandhar.com]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 11. thinksrs.com [thinksrs.com]

- 12. scribd.com [scribd.com]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 14. studylib.net [studylib.net]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 18. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 19. researchgate.net [researchgate.net]

- 20. personal.utdallas.edu [personal.utdallas.edu]

- 21. people.chem.umass.edu [people.chem.umass.edu]

- 22. chem.libretexts.org [chem.libretexts.org]

- 23. youtube.com [youtube.com]

- 24. athabascau.ca [athabascau.ca]

- 25. Organic Syntheses Procedure [orgsyn.org]

- 26. uakron.edu [uakron.edu]

- 27. lakeland.edu [lakeland.edu]

- 28. m.youtube.com [m.youtube.com]

Spectroscopic Profile of 4,4-Dimethylcyclohexanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4,4-Dimethylcyclohexanol, a key intermediate in organic synthesis. This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols for data acquisition. The information presented is intended to support researchers in the identification, characterization, and quality control of this compound.

Spectroscopic Data Summary

The following tables summarize the predicted and characteristic spectroscopic data for this compound. Due to the limited availability of published experimental spectra, these values are based on established principles of spectroscopic theory and data from analogous compounds.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

-

Solvent: CDCl₃

-

Frequency: 400 MHz

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 3.6 - 3.8 | Multiplet | 1H | H-1 (CH-OH) |

| ~ 1.8 - 1.9 | Multiplet | 2H | H-2e, H-6e (axial) |

| ~ 1.4 - 1.6 | Multiplet | 4H | H-3e, H-5e, H-2a, H-6a |

| ~ 1.2 - 1.4 | Multiplet | 2H | H-3a, H-5a (equatorial) |

| ~ 1.2 | Singlet | 1H | OH |

| 0.88 | Singlet | 6H | 2 x CH₃ |

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

-

Solvent: CDCl₃

-

Frequency: 100 MHz

| Chemical Shift (δ) ppm | Carbon Assignment |

| ~ 68 - 72 | C-1 (CH-OH) |

| ~ 38 - 42 | C-3, C-5 |

| ~ 34 - 38 | C-2, C-6 |

| ~ 30 - 34 | C-4 |

| ~ 28 - 32 | 2 x CH₃ |

Table 3: IR Spectroscopic Data

| Frequency (cm⁻¹) | Intensity | Functional Group | Vibration Mode |

| 3600-3200 | Strong, Broad | O-H | Stretching (Hydrogen-bonded) |

| 2950-2850 | Strong | C-H | Stretching (sp³ C-H) |

| 1470-1450 | Medium | C-H | Bending (CH₂) |

| 1380-1365 | Medium | C-H | Bending (gem-dimethyl) |

| 1100-1000 | Strong | C-O | Stretching |

Table 4: Mass Spectrometry Data

| m/z | Relative Intensity | Proposed Fragment |

| 128 | Low | [M]⁺ (Molecular Ion) |

| 113 | Medium | [M - CH₃]⁺ |

| 110 | Medium | [M - H₂O]⁺ |

| 95 | High | [M - H₂O - CH₃]⁺ |

| 70 | High | [C₅H₁₀]⁺ (from retro-Diels-Alder of [M - H₂O]⁺) |

| 57 | High | [C₄H₉]⁺ (tert-Butyl cation) |

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.

Materials:

-

This compound sample

-

Deuterated chloroform (B151607) (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)

-

5 mm NMR tubes

-

Pipettes and vials

-

NMR Spectrometer (e.g., 400 MHz)

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry vial.

-

Add approximately 0.7 mL of CDCl₃ containing TMS.

-

Gently swirl or vortex the vial to ensure the sample is completely dissolved.

-

Using a pipette, transfer the solution into a 5 mm NMR tube to a height of approximately 4-5 cm.

-

Cap the NMR tube securely.

-

-

Instrument Setup:

-

Insert the NMR tube into the spinner turbine and adjust the depth using a depth gauge.

-

Place the sample into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium (B1214612) signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity, as indicated by the shape of the lock signal.

-

-

¹H NMR Acquisition:

-

Set the appropriate acquisition parameters, including pulse width, acquisition time, and relaxation delay. A standard single-pulse experiment is typically sufficient.

-

Acquire the free induction decay (FID) for a suitable number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Switch the spectrometer to the ¹³C nucleus frequency.

-

Use a proton-decoupled pulse sequence to simplify the spectrum.

-

Due to the lower natural abundance and gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 128 or more) and a longer relaxation delay may be necessary.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired FIDs for both ¹H and ¹³C spectra.

-

Phase the resulting spectra to obtain pure absorption peaks.

-

Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

-

Integrate the peaks in the ¹H NMR spectrum.

-

Analyze the chemical shifts, multiplicities, and integrals to assign the signals to the respective protons and carbons in the molecule.

-

Infrared (IR) Spectroscopy

Objective: To obtain the infrared spectrum of this compound to identify its functional groups.

Materials:

-

This compound sample

-

Fourier-Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory

-

Spatula

-

Solvent for cleaning (e.g., isopropanol) and lint-free wipes

Procedure:

-

Background Spectrum:

-

Ensure the ATR crystal is clean. If necessary, clean it with a lint-free wipe soaked in isopropanol (B130326) and allow it to dry completely.

-

Acquire a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂, H₂O).

-

-

Sample Application:

-

Place a small amount of the solid this compound sample onto the center of the ATR crystal using a clean spatula.

-

Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal.

-

-

Spectrum Acquisition:

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The spectrum is usually recorded in the range of 4000-400 cm⁻¹.

-

-

Data Analysis:

-

The software will automatically perform the background subtraction.

-

Analyze the resulting spectrum for the presence of characteristic absorption bands. Key bands to identify for this compound include the broad O-H stretch, C-H stretches, and the C-O stretch.

-

-

Cleaning:

-

Retract the press, remove the sample, and clean the ATR crystal thoroughly with isopropanol and a lint-free wipe.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Materials:

-

This compound sample

-

Volatile organic solvent (e.g., methanol (B129727) or dichloromethane)

-

Mass Spectrometer with an Electron Ionization (EI) source, coupled to a Gas Chromatograph (GC-MS)

-

Microsyringe and vials

Procedure:

-

Sample Preparation:

-

Prepare a dilute solution of the this compound sample in a suitable volatile solvent (e.g., 1 mg/mL in methanol).

-

-

Instrument Setup (GC-MS):

-

Set the GC parameters, including the injection port temperature, column type, temperature program, and carrier gas flow rate.

-

Set the MS parameters, including the ionization mode (EI), ion source temperature, and mass range to be scanned (e.g., m/z 35-300).

-

-

Sample Injection:

-

Inject a small volume (e.g., 1 µL) of the prepared solution into the GC inlet using a microsyringe.

-

-

Data Acquisition:

-

The sample will be vaporized and separated by the GC column. As the this compound elutes from the column, it will enter the MS ion source.

-

In the ion source, the molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

The resulting ions are separated by the mass analyzer based on their mass-to-charge ratio (m/z) and detected.

-

-

Data Analysis:

-

Examine the mass spectrum corresponding to the GC peak of this compound.

-

Identify the molecular ion peak ([M]⁺) to confirm the molecular weight.

-

Analyze the fragmentation pattern by identifying the major fragment ions. Propose structures for these fragments based on known fragmentation mechanisms for alcohols and cyclic compounds, such as alpha-cleavage and dehydration.[1]

-

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.

References

Solubility Profile of 4,4-Dimethylcyclohexanol in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4,4-Dimethylcyclohexanol in various organic solvents. Due to a notable lack of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a detailed experimental protocol for the precise determination of its solubility, alongside qualitative descriptions and data for analogous compounds to offer a predictive framework. Visual representations of the experimental workflow are also included to aid in the practical application of these methods. This information is critical for the effective use of this compound as a reactant, intermediate, or excipient in pharmaceutical development and chemical synthesis.

Introduction

This compound (C₈H₁₆O) is a cyclic alcohol whose molecular structure, featuring a cyclohexane (B81311) ring substituted with two methyl groups at the fourth position and a hydroxyl group, dictates its physicochemical properties. The polarity of the hydroxyl (-OH) group facilitates hydrogen bonding, rendering it soluble in polar solvents, while the nonpolar dimethylcyclohexane backbone influences its affinity for nonpolar organic solvents. A thorough understanding of its solubility is essential for optimizing reaction conditions, developing purification strategies such as recrystallization, and formulating products in the pharmaceutical and chemical industries.

Solubility Data

A comprehensive search of scientific literature reveals a significant gap in quantitative solubility data for this compound in common organic solvents. The available information is largely qualitative, with some estimated values.

Qualitative Solubility Summary:

This compound is generally described as being soluble in most organic solvents and exhibiting limited solubility in water.[1] The presence of the hydroxyl group allows for some degree of aqueous solubility, while the C8 hydrocarbon structure favors solubility in organic media.

Quantitative Solubility Data:

The following tables summarize the available quantitative and qualitative solubility data for this compound and the structurally related compound, Cyclohexanol, which can be used as a proxy for estimating its behavior.

Table 1: Quantitative Solubility of this compound

| Solvent | Chemical Class | Molarity (mol/L) at 25°C | Grams per 100 mL ( g/100 mL) at 25°C | Notes |

| Water | Protic Solvent | ~0.017 | ~0.218 | Estimated value. |

| Ethanol | Alcohol | Data not available | Data not available | Expected to be highly soluble. |

| Methanol | Alcohol | Data not available | Data not available | Expected to be highly soluble. |

| Acetone | Ketone | Data not available | Data not available | Expected to be highly soluble. |

| Ethyl Acetate | Ester | Data not available | Data not available | Expected to be soluble. |

| Diethyl Ether | Ether | Data not available | Data not available | Expected to be highly soluble. |

| Toluene | Aromatic Hydrocarbon | Data not available | Data not available | Expected to be soluble. |

| Chloroform | Halogenated Hydrocarbon | Data not available | Data not available | Expected to be soluble. |

| Hexane | Aliphatic Hydrocarbon | Data not available | Data not available | Expected to have moderate to low solubility. |

Table 2: Quantitative Solubility of Cyclohexanol (Analogue Compound)

| Solvent | Chemical Class | Molarity (mol/L) | Grams per 100 g Solvent | Temperature (°C) |

| Water | Protic Solvent | ~0.43 | 4.3 | 30 |

| Water | Protic Solvent | ~0.36 | 3.6 | 20 |

| Ethanol | Alcohol | Miscible | Miscible | - |

| Ethyl Ether | Ether | Miscible | Miscible | - |

| Acetone | Ketone | Miscible | Miscible | - |

| Benzene | Aromatic Hydrocarbon | Miscible | Miscible | - |

| Chloroform | Halogenated Hydrocarbon | Slightly Soluble | Data not available | - |

Note: Data for Cyclohexanol is sourced from various public databases and literature.[2][3][4] "Miscible" indicates that the two substances are completely soluble in each other at all proportions.

Experimental Protocols for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound in various organic solvents. This protocol is based on the widely used isothermal equilibrium method.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Temperature-controlled water bath or incubator

-

Vials with screw caps

-

Magnetic stirrer and stir bars

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector

-

Volumetric flasks and pipettes

Experimental Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a temperature-controlled bath set to the desired temperature (e.g., 25°C).

-

Stir the mixtures using a magnetic stirrer for a sufficient time (typically 24-48 hours) to ensure that equilibrium is reached.

-

-

Sample Collection and Filtration:

-

After the equilibration period, stop the stirring and allow the vials to stand undisturbed in the temperature-controlled bath for at least 4 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed syringe to prevent premature crystallization.

-

Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microcrystals.

-

-

Quantitative Analysis:

-

Determine the mass of the collected filtrate.

-

Dilute the filtrate with a suitable solvent to a concentration within the calibrated range of the analytical instrument.

-

Analyze the diluted sample using a pre-calibrated GC or HPLC method to determine the concentration of this compound.

-

-

Calculation of Solubility:

-

From the determined concentration and the dilution factor, calculate the original concentration of this compound in the saturated solution.

-

Express the solubility in the desired units, such as molarity (mol/L) or grams per 100 mL ( g/100 mL).

-

Visualizations

The following diagrams illustrate the logical workflow for determining the solubility of this compound.

Caption: Experimental workflow for determining the solubility of this compound.

Caption: Factors influencing the solubility of this compound.

References

Thermodynamic Properties of 4,4-Dimethylcyclohexanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known thermodynamic properties of 4,4-Dimethylcyclohexanol. Due to the scarcity of direct experimental data for this specific isomer, this document also includes calculated data for a closely related compound and outlines general experimental protocols for the determination of key thermodynamic parameters. This information is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development.

Physicochemical and Thermodynamic Data

The following tables summarize the available quantitative data for this compound and a structurally similar compound, 3,4-Dimethylcyclohexanol.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₁₆O | [1][2][3][4][5] |

| Molecular Weight | 128.21 g/mol | [2][3][5] |

| CAS Number | 932-01-4 | [2][3][5] |

| Melting Point | 28 °C | |

| Boiling Point | 186 °C at 760 mmHg | [1] |

| Density | 0.903 g/cm³ | [1] |

| Vapor Pressure | 0.2 mmHg at 25 °C | |

| Flash Point | 66.6 °C | [1] |

| Refractive Index | 1.456 | [1] |

Table 2: Calculated Thermodynamic Properties of 3,4-Dimethylcyclohexanol (Isomer)

Note: The following data are calculated properties for a closely related isomer, 3,4-Dimethylcyclohexanol, and are provided for estimation purposes.

| Property | Value | Unit | Source |

| Standard Gibbs Free Energy of Formation (ΔfG°) | -111.31 | kJ/mol | [6] |

| Enthalpy of Formation at Standard Conditions (ΔfH°gas) | -347.04 | kJ/mol | [6] |

| Enthalpy of Fusion at Standard Conditions (ΔfusH°) | 14.54 | kJ/mol | [6] |

| Enthalpy of Vaporization at Standard Conditions (ΔvapH°) | 49.89 | kJ/mol | [6] |

| Ideal Gas Heat Capacity (Cp,gas) | Not Available | J/mol·K | |

| Critical Pressure (Pc) | 3246.73 | kPa | [6] |

| Normal Boiling Point (Tboil) | 461.40 - 462.20 | K | [6] |

Experimental Protocols

Determination of Heat Capacity by Adiabatic Calorimetry

Adiabatic calorimetry is a precise method for measuring the heat capacity of a substance by minimizing heat exchange with the surroundings.[3][7][8][9]

Objective: To determine the heat capacity (Cp) of liquid this compound as a function of temperature.

Apparatus: An adiabatic calorimeter, which typically consists of a sample cell, a surrounding adiabatic shield, and a vacuum chamber.[7][9] Thermometers and a power supply for electrical heating are also required.

Methodology:

-

Sample Preparation: A known mass of high-purity this compound is placed into the sample cell.

-

Calibration: The heat capacity of the empty calorimeter cell is determined by measuring the temperature rise for a known electrical energy input.

-

Measurement:

-

The sample is cooled to the starting temperature of the experiment.

-

A known quantity of electrical energy is supplied to the heater within the sample cell, causing the temperature of the sample and the cell to rise.

-

The temperature of the adiabatic shield is simultaneously controlled to match the temperature of the sample cell, thereby minimizing heat loss.[3][7]

-

The temperature of the sample is recorded at regular intervals until thermal equilibrium is reached.

-

-

Calculation: The heat capacity of the sample is calculated using the following equation:

Cp(sample) = (Q / ΔT - C(calorimeter)) / m(sample)

where:

-

Cp(sample) is the specific heat capacity of the sample.

-

Q is the heat supplied.

-

ΔT is the change in temperature.

-

C(calorimeter) is the heat capacity of the calorimeter.

-

m(sample) is the mass of the sample.

-

-

Data Analysis: The measurements are repeated over the desired temperature range to obtain the heat capacity as a function of temperature.

Determination of Enthalpy of Formation by Combustion Calorimetry

The standard enthalpy of formation (ΔfH°) is typically determined indirectly by measuring the enthalpy of combustion (ΔcH°) in a bomb calorimeter.

Objective: To determine the standard enthalpy of formation of this compound.

Apparatus: A bomb calorimeter, which is a constant-volume calorimeter. It consists of a high-pressure stainless steel "bomb," a water bath, a stirrer, and a thermometer.

Methodology:

-

Sample Preparation: A precisely weighed sample of this compound is placed in a crucible inside the bomb. A fuse wire is positioned in contact with the sample.

-

Assembly and Pressurization: The bomb is sealed and pressurized with an excess of pure oxygen.

-

Combustion: The bomb is submerged in a known mass of water in the calorimeter. The sample is ignited by passing an electric current through the fuse wire.

-

Temperature Measurement: The temperature of the water is recorded before and after combustion. The maximum temperature reached is used to calculate the temperature change.

-

Calculation of Enthalpy of Combustion: The heat released during combustion is absorbed by the bomb and the surrounding water. The enthalpy of combustion is calculated considering the heat capacity of the calorimeter system (determined by calibrating with a substance of known enthalpy of combustion, such as benzoic acid).

-

Calculation of Enthalpy of Formation: The standard enthalpy of formation is then calculated using Hess's Law, from the standard enthalpies of formation of the combustion products (CO₂ and H₂O) and the experimentally determined enthalpy of combustion. The balanced chemical equation for the combustion of this compound is:

C₈H₁₆O(l) + 11.5 O₂(g) → 8 CO₂(g) + 8 H₂O(l)

The standard enthalpy of formation is calculated as:

ΔfH°(C₈H₁₆O) = [8 * ΔfH°(CO₂) + 8 * ΔfH°(H₂O)] - ΔcH°(C₈H₁₆O)

Conclusion

This technical guide has compiled the available thermodynamic and physicochemical data for this compound. While experimental values for key thermodynamic properties such as enthalpy of formation, entropy, and heat capacity are not readily found in the public domain, this guide provides calculated data for a closely related isomer to aid in estimations. Furthermore, representative experimental protocols for the determination of these properties have been outlined to guide future research. The provided information serves as a foundational resource for scientists and researchers working with this compound. Further experimental investigation is warranted to fully characterize the thermodynamic profile of this compound.

References

- 1. guidechem.com [guidechem.com]

- 2. chemscene.com [chemscene.com]

- 3. sigma-hse.com [sigma-hse.com]

- 4. This compound [stenutz.eu]

- 5. Cyclohexanol, 4,4-dimethyl- | C8H16O | CID 136735 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3,4-Dimethylcyclohexanol (CAS 5715-23-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. lihyuan.com.tw [lihyuan.com.tw]

- 8. Overview of adiabatic calorimetry [cisp.spb.ru]

- 9. fauske.com [fauske.com]

In-Depth Technical Guide to the Health and Safety of 4,4-Dimethylcyclohexanol

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive health and safety information for the handling of 4,4-Dimethylcyclohexanol (CAS No. 932-01-4), a compound utilized in various research and development applications. The following sections detail its physical and chemical properties, associated hazards, safe handling procedures, and emergency protocols, tailored for a laboratory and drug development environment.

Physicochemical and Toxicological Data

Accurate understanding of the compound's properties is fundamental to safe handling. The following tables summarize key quantitative data for this compound.

Table 1: Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₈H₁₆O | [1][2] |

| Molecular Weight | 128.21 g/mol | [1][2] |

| Appearance | Colorless liquid or white solid | [3] |

| Melting Point | 13-15 °C | [3] |

| Boiling Point | 186 °C at 760 mmHg (estimated) | [4] |

| Flash Point | 66.6 °C (152 °F) TCC (estimated) | [4] |

| Density | 0.914 g/cm³ (estimated) | |

| Vapor Pressure | 0.2 mmHg at 25 °C (estimated) | [4] |

| Solubility in Water | 2179 mg/L at 25 °C (estimated) | [4] |

| logP (o/w) | 2.370 (estimated) | [4] |

Table 2: Toxicological Information and Hazard Classifications

| Hazard Statement | Classification | Source |

| H302: Harmful if swallowed | Acute toxicity, oral (25% of notifications) | [2] |

| H315: Causes skin irritation | Skin corrosion/irritation, Category 2 (100% of notifications) | [2] |

| H319: Causes serious eye irritation | Serious eye damage/eye irritation, Category 2A (100% of notifications) | [2] |

| H332: Harmful if inhaled | Acute toxicity, inhalation (25% of notifications) | [2] |

| H335: May cause respiratory irritation | Specific target organ toxicity, single exposure; Respiratory tract irritation (75% of notifications) | [2] |

Note: The GHS classifications are based on aggregated data from notifications to ECHA and may not represent the final official classification.

Experimental Protocols for Safe Handling

While specific experimental protocols for determining the safety parameters of this compound are not detailed in the available literature, standard methodologies for handling chemical irritants and combustible liquids should be strictly followed.

General Handling Protocol:

-

Engineering Controls: All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[5][6] Use of explosion-proof equipment and lighting is recommended, especially when handling larger quantities or at elevated temperatures.[7]

-

Personal Protective Equipment (PPE): The following PPE is mandatory when handling this compound:

-

Eye Protection: Chemical splash goggles or a face shield that meets ANSI Z.87.1 standards.[8]

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene) should be worn.[8] Gloves must be inspected before use and changed immediately if contaminated.[9]

-

Skin and Body Protection: A laboratory coat should be worn and buttoned to cover as much skin as possible. For larger quantities or in case of a splash risk, a chemical-resistant apron is recommended.[10] Closed-toe shoes are required.[8]

-

Respiratory Protection: If working outside of a fume hood or if aerosol generation is possible, a NIOSH-approved respirator with an appropriate organic vapor cartridge is necessary.[8]

-

-

Hygiene Practices: Wash hands thoroughly with soap and water after handling.[5][11] Do not eat, drink, or smoke in areas where the chemical is handled or stored.[12]

Storage Protocol:

-

Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[9][13]

-

Store away from incompatible materials such as strong oxidizing agents.[6][12]

Emergency Procedures

In the event of an emergency, follow these procedures:

Table 3: First Aid Measures

| Exposure Route | First Aid Procedure | Source |

| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist. | [6][11] |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists. | [6][13] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. | [6][13] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. | [6][11] |

Fire Fighting Measures:

-

Extinguishing Media: Use alcohol-resistant foam, dry chemical powder, or carbon dioxide.[6][13] A water spray can be used to cool containers.[6]

-

Specific Hazards: The compound is a combustible liquid and vapors may form explosive mixtures with air.[9][12] Vapors may travel to a source of ignition and flash back.[6]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[6]

Accidental Release Measures:

-

Minor Spills: Remove all sources of ignition. Absorb the spill with an inert material (e.g., sand, earth) and place it in a suitable container for disposal.[6]

-

Major Spills: Evacuate the area and prevent entry of unnecessary personnel. Wear appropriate PPE, including respiratory protection.[13] Contain the spill and prevent it from entering drains or waterways.[11]

Visualizations

The following diagrams illustrate key safety-related workflows and relationships for this compound.

Caption: Safe handling workflow for this compound.

Caption: Relationship between properties and safety precautions.

References

- 1. chemscene.com [chemscene.com]

- 2. Cyclohexanol, 4,4-dimethyl- | C8H16O | CID 136735 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. matrixscientific.com [matrixscientific.com]

- 4. 4,4-dimethyl cyclohexanol, 932-01-4 [thegoodscentscompany.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. Protective Equipment for Working With Solvents | MicroCare [microcare.com]

- 11. chemicalbook.com [chemicalbook.com]

- 12. cdn.chemservice.com [cdn.chemservice.com]

- 13. datasheets.scbt.com [datasheets.scbt.com]

Technical Guide to 4,4-Dimethylcyclohexanol: Commercial Availability and Purity Assessment

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability and purity of 4,4-Dimethylcyclohexanol (CAS No. 932-01-4), a valuable building block in organic synthesis and pharmaceutical research. This document details commercially available purity grades, lists key suppliers, and provides in-depth experimental protocols for purity verification using Gas Chromatography with Flame Ionization Detection (GC-FID) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Commercial Availability and Purity Specifications

This compound is readily available from a range of chemical suppliers in various quantities and purities. The most commonly offered grades have a purity of 95% or higher, with many suppliers providing products with a minimum purity of 98%. For applications requiring high precision and minimal interference from impurities, it is crucial to select a product with a well-defined purity profile. Below is a summary of commercially available this compound from several suppliers.

| Supplier | CAS Number | Purity Specification | Molecular Formula | Molecular Weight ( g/mol ) |

| Aladdin Scientific | 932-01-4 | min 98% | C₈H₁₆O | 128.21 |

| ChemScene | 932-01-4 | ≥97% | C₈H₁₆O | 128.21 |

| Manchester Organics | 932-01-4 | Inquire for details | C₈H₁₆O | 128.212 |

| Career Henan Chemical Co. | 932-01-4 | 99% | C₈H₁₆O | 128.21 |

| Thermo Scientific | 932-01-4 | 95% | C₈H₁₆O | 128.22 |

| Matrix Scientific | 932-01-4 | 95+% | C₈H₁₆O | 128.22 |

Quality Control Workflow for Incoming Reagents

A robust quality control (QC) process is essential to ensure the identity and purity of starting materials like this compound, thereby safeguarding the integrity of research and development activities. The following diagram illustrates a typical workflow for the QC assessment of a newly received batch of a chemical reagent.

Experimental Protocols for Purity Determination

The following sections provide detailed methodologies for the quantitative analysis of this compound purity. These protocols are based on standard analytical techniques for small organic molecules.

Gas Chromatography with Flame Ionization Detection (GC-FID)

GC-FID is a robust and widely used technique for assessing the purity of volatile and semi-volatile compounds. The method separates components of a mixture based on their partitioning between a stationary phase and a mobile gas phase, and the FID provides a response that is proportional to the mass of the carbon-containing analyte.

1. Instrumentation and Consumables:

-

Gas Chromatograph equipped with a Flame Ionization Detector (FID).

-

Capillary Column: A non-polar or mid-polar column is suitable, for example, a DB-5ms (5% phenyl-methylpolysiloxane) or equivalent, with dimensions such as 30 m length, 0.25 mm internal diameter, and 0.25 µm film thickness.

-

Carrier Gas: Helium or Nitrogen, high purity grade.

-

Gases for FID: Hydrogen and compressed air, high purity grade.

-

Solvent: High-purity dichloromethane (B109758) or ethyl acetate (B1210297) for sample dilution.

-

Vials: 2 mL autosampler vials with septa.

2. Sample Preparation:

-

Accurately weigh approximately 20 mg of the this compound sample into a 10 mL volumetric flask.

-

Dissolve the sample in the chosen solvent (e.g., dichloromethane) and dilute to the mark. This results in a stock solution of approximately 2 mg/mL.

-

Prepare a working solution by further diluting the stock solution to a final concentration of approximately 0.1 mg/mL.

3. GC-FID Parameters:

-

Inlet Temperature: 250 °C

-

Injection Volume: 1 µL

-

Split Ratio: 50:1

-

Carrier Gas Flow Rate: 1.0 mL/min (constant flow)

-

Oven Temperature Program:

-

Initial Temperature: 60 °C, hold for 2 minutes.

-

Ramp: Increase temperature at a rate of 10 °C/min to 220 °C.

-

Final Hold: Hold at 220 °C for 5 minutes.

-

-

Detector Temperature: 280 °C

-

Detector Gas Flows:

-

Hydrogen: 30 mL/min

-

Air: 300 mL/min

-

Makeup Gas (if applicable): 25 mL/min

-

4. Data Analysis:

-

Integrate the peak areas of all components in the chromatogram.

-

Calculate the purity of this compound using the area percent method:

Purity (%) = (Area of this compound Peak / Total Area of all Peaks) x 100

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method that allows for the determination of the purity of a substance by comparing the integral of a specific resonance of the analyte to that of a certified internal standard of known purity.[1][2] ¹H NMR is commonly used due to its high sensitivity and natural abundance of the proton nucleus.[1]

1. Instrumentation and Consumables:

-

NMR Spectrometer (e.g., 400 MHz or higher).

-

NMR Tubes: High-precision 5 mm NMR tubes.

-

Deuterated Solvent: Deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) of high isotopic purity.

-

Internal Standard: A certified reference material with known purity, for example, maleic acid or 1,4-dinitrobenzene. The standard should have a simple ¹H NMR spectrum with at least one resonance that does not overlap with the analyte's signals.

2. Sample Preparation:

-

Accurately weigh approximately 10-15 mg of the this compound sample into a clean, dry vial.

-

Accurately weigh approximately 5-10 mg of the internal standard into the same vial.

-

Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent.

-

Transfer the solution to an NMR tube.

3. ¹H NMR Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker systems).

-

Pulse Angle: 90°

-

Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the protons of interest (a value of 30-60 seconds is often sufficient for quantitative accuracy).

-

Number of Scans: 8 to 16, depending on the desired signal-to-noise ratio.

-

Acquisition Time: Sufficient to ensure good resolution.

-

Spectral Width: To encompass all signals of interest.

4. Data Processing and Analysis:

-

Apply a Fourier transform to the Free Induction Decay (FID).

-

Carefully phase the spectrum and perform a baseline correction.

-

Integrate a well-resolved, non-overlapping signal for both the this compound and the internal standard.

-

Calculate the purity of the this compound using the following equation:

Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / m_analyte) * (m_std / MW_std) * P_std

Where:

-

I = Integral value

-

N = Number of protons giving rise to the integrated signal

-

MW = Molecular weight

-

m = Mass

-

P = Purity of the standard (as a percentage)

-

subscripts 'analyte' and 'std' refer to this compound and the internal standard, respectively.

-

Conclusion

This compound is a commercially accessible reagent with purities typically ranging from 95% to over 98%. For applications where purity is critical, it is imperative for researchers and drug development professionals to perform independent verification of the material's quality. The detailed GC-FID and qNMR protocols provided in this guide offer robust methods for the accurate assessment of this compound purity, ensuring the reliability and reproducibility of experimental outcomes. The implementation of a stringent quality control workflow, as outlined, is a best practice for any laboratory handling chemical reagents.

References

Unlocking the Potential of 4,4-Dimethylcyclohexanol: A Technical Guide for Researchers

A deep dive into the synthetic versatility and unexplored biological activities of 4,4-Dimethylcyclohexanol, offering a roadmap for future research and development in medicinal chemistry and beyond.

Executive Summary

This compound, a readily accessible cyclic alcohol, presents a compelling yet underexplored scaffold for chemical and biological investigation. While its utility as a fragrance, solvent, and chemical intermediate is established, its potential in drug discovery and development remains largely untapped. This technical guide provides a comprehensive overview of this compound, summarizing its chemical and physical properties, and outlining detailed experimental protocols for its synthesis and derivatization. More importantly, this document delineates key potential research areas, including its application as a novel antimicrobial and anti-inflammatory agent, and as a chiral auxiliary in asymmetric synthesis. This guide is intended to serve as a foundational resource for researchers, scientists, and drug development professionals seeking to explore the therapeutic and synthetic potential of this versatile molecule.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental to its application in research and development. The following table summarizes key quantitative data for this compound.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₆O | [1] |

| Molecular Weight | 128.21 g/mol | [1] |

| CAS Number | 932-01-4 | [1] |

| Appearance | Colorless liquid to white solid | [2] |

| Boiling Point | 186.05 °C | |

| Melting Point | 28 °C | |

| Density | 0.9250 g/cm³ | |

| Refractive Index | 1.4613 | |

| pKa | 15.33 ± 0.40 (Predicted) | |

| LogP | 2.370 (Estimated) |

Synthesis and Derivatization

The primary route to this compound is through the reduction of its corresponding ketone, 4,4-Dimethylcyclohexanone. This ketone is a versatile intermediate that can be synthesized through various methods[3].

Synthesis of this compound

Experimental Protocol: Reduction of 4,4-Dimethylcyclohexanone

This protocol details the reduction of 4,4-Dimethylcyclohexanone to this compound using sodium borohydride (B1222165), a common and effective reducing agent.

Materials:

-

4,4-Dimethylcyclohexanone

-

Methanol (B129727) (MeOH)

-

Sodium borohydride (NaBH₄)

-

Deionized water

-

Diethyl ether (or other suitable extraction solvent)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Hydrochloric acid (1M HCl)

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve 4,4-Dimethylcyclohexanone (1.0 eq) in methanol (10 mL per gram of ketone).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride (0.25-0.5 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, carefully quench the reaction by the slow addition of 1M HCl until the effervescence ceases.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

To the remaining aqueous residue, add deionized water and extract the product with diethyl ether (3 x volume of aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

The crude product can be purified by column chromatography or distillation.

References

A Technical Guide to 4,4-Dimethylcyclohexanol and its Analogs: Synthesis, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4,4-dimethylcyclohexanol and its analogs, focusing on their synthesis, chemical properties, and known biological activities. This document is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug discovery, offering insights into the therapeutic potential of this class of compounds.

Introduction to this compound

This compound is a saturated cyclic alcohol. Its rigid cyclohexane (B81311) core, substituted with two methyl groups at the 4-position, provides a scaffold that has been explored for various applications, including as a synthetic intermediate in the pharmaceutical industry. The hydroxyl group at the 1-position is a key functional feature, allowing for further chemical modifications and interactions with biological targets.

Synthesis and Chemical Properties

The primary route for the synthesis of this compound is the reduction of its corresponding ketone, 4,4-dimethylcyclohexanone (B1295358). This transformation is typically achieved with high efficiency using hydride-based reducing agents.

General Experimental Protocol: Reduction of 4,4-Dimethylcyclohexanone

This protocol is a representative method for the synthesis of this compound via the reduction of 4,4-dimethylcyclohexanone using sodium borohydride (B1222165).

Materials:

-

4,4-Dimethylcyclohexanone

-

Methanol (B129727) (MeOH)

-

Sodium borohydride (NaBH₄)

-

Deionized water

-

Diethyl ether or Dichloromethane (B109758) (DCM)

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolution: In a round-bottom flask, dissolve 4,4-dimethylcyclohexanone (1.0 eq) in methanol.

-

Cooling: Cool the solution in an ice bath to 0°C.

-

Reduction: While stirring, slowly add sodium borohydride (1.1-1.5 eq) to the cooled solution in small portions. The reaction is exothermic and may cause bubbling.

-

Reaction Monitoring: Allow the reaction to stir at 0°C for 30 minutes and then at room temperature for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting ketone.

-

Quenching: After the reaction is complete, quench the reaction by the slow addition of deionized water.

-

Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.

-

Extraction: Transfer the aqueous residue to a separatory funnel and extract the product with diethyl ether or dichloromethane (3 x volume of aqueous layer).

-

Washing: Combine the organic layers and wash with deionized water and then with brine to remove any remaining inorganic impurities.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Solvent Evaporation: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the crude this compound.

-

Purification: The crude product can be further purified by column chromatography on silica (B1680970) gel or by distillation if it is a liquid at room temperature.

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 932-01-4 |

| Molecular Formula | C₈H₁₆O |

| Molecular Weight | 128.21 g/mol |

| Appearance | White solid or colorless liquid |

| Boiling Point | ~185-187 °C |

| Melting Point | 41-43 °C |

| Solubility | Soluble in organic solvents, sparingly soluble in water |

Biological Activities and Analogs

While specific biological activity data for this compound is limited in the public domain, its structural analogs, particularly other dimethyl-substituted cyclohexanols, have shown significant and interesting pharmacological effects.

Modulation of GABA-A Receptors by 2,6-Dimethylcyclohexanol (B1210312) Isomers

A notable biological activity of dimethylcyclohexanol analogs is their ability to modulate the function of γ-aminobutyric acid type A (GABA-A) receptors, which are the primary inhibitory neurotransmitter receptors in the central nervous system.

The isomers of 2,6-dimethylcyclohexanol have been shown to act as positive allosteric modulators of GABA-A receptors. This means they bind to a site on the receptor that is distinct from the GABA binding site and enhance the effect of GABA when it binds. This leads to an increased influx of chloride ions into the neuron, hyperpolarizing the cell and making it less likely to fire an action potential, resulting in neuronal inhibition.

Studies have demonstrated that the stereochemistry of 2,6-dimethylcyclohexanol significantly influences its modulatory activity.

| Analog Isomer | Concentration | Effect on GABA-evoked Current (EC₂₀) |

| cis,cis-2,6-Dimethylcyclohexanol | 30 µM | ~2-3 fold enhancement |

| trans,trans-2,6-Dimethylcyclohexanol | 30 µM | Moderate enhancement |

| cis,trans-2,6-Dimethylcyclohexanol | 30 µM | No significant effect |

This protocol outlines the general procedure for assessing the modulatory effects of compounds on GABA-A receptors expressed in a cell line.

Cell Culture and Transfection:

-

Culture a suitable mammalian cell line (e.g., HEK293T cells) in appropriate growth medium.

-

Transiently transfect the cells with plasmids encoding the desired GABA-A receptor subunits (e.g., α1, β2, γ2).

Electrophysiological Recording:

-

Preparation: Prepare the external and internal (pipette) solutions for patch-clamp recording. The external solution typically mimics the extracellular ionic environment, while the internal solution mimics the intracellular environment.

-

Patching: Use a glass micropipette to form a high-resistance seal (a "gigaseal") with the membrane of a single transfected cell.

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, establishing the whole-cell recording configuration. This allows for control of the intracellular voltage and measurement of the total current flowing across the cell membrane.

-

Drug Application: Use a rapid solution exchange system to apply GABA at a sub-saturating concentration (e.g., EC₂₀) to the cell, both in the absence and presence of the test compound (e.g., 2,6-dimethylcyclohexanol isomer).

-

Data Acquisition: Record the resulting ion currents using a patch-clamp amplifier and appropriate data acquisition software.

-

Analysis: Measure the peak amplitude of the GABA-evoked currents in the absence and presence of the test compound. The degree of potentiation is calculated as the ratio of the current amplitude in the presence of the compound to the control current amplitude.

Potential Anti-inflammatory and Anticancer Activities

While direct evidence for this compound is scarce, the broader class of substituted cyclohexanols and their ketone precursors (cyclohexanones) has been investigated for anti-inflammatory and anticancer properties.

A common method to screen for anti-inflammatory activity is to measure the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

-

RAW 264.7 murine macrophage cell line

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with Fetal Bovine Serum (FBS) and antibiotics

-

Lipopolysaccharide (LPS) from E. coli

-

Test compounds (this compound and/or analogs)

-

Griess Reagent (contains sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride)

-

Sodium nitrite (for standard curve)

-

96-well cell culture plates

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of approximately 1 x 10⁵ cells/well and incubate overnight.

-

Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

-

Inflammation Induction: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response and nitric oxide production. Include a negative control (cells only) and a positive control (cells + LPS).

-

Incubation: Incubate the plate for 24 hours.

-

Nitrite Measurement: After incubation, collect the cell culture supernatant. Mix an equal volume of the supernatant with Griess Reagent and incubate at room temperature for 10-15 minutes.

-

Absorbance Reading: Measure the absorbance of the resulting colored azo dye at 540 nm using a microplate reader.

-

Quantification: Determine the nitrite concentration in the samples by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

-

Calculation: Calculate the percentage inhibition of NO production by the test compounds compared to the LPS-only control.

Conclusion and Future Directions

This compound and its analogs represent a class of compounds with a simple yet versatile chemical scaffold. The demonstrated potent and stereoselective modulation of GABA-A receptors by 2,6-dimethylcyclohexanol highlights the potential of this chemical class in the development of novel therapeutics for neurological disorders. The preliminary indications of anti-inflammatory and anticancer activities of related structures further warrant a more in-depth investigation into the pharmacological profile of this compound and a broader library of its derivatives.

Future research should focus on:

-

Comprehensive Biological Screening: Systematic evaluation of this compound and its analogs against a wide range of biological targets to uncover novel activities.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and testing of a diverse set of analogs to establish clear SAR for the observed biological effects, which will guide the design of more potent and selective compounds.

-

Mechanism of Action Studies: Elucidation of the molecular mechanisms underlying any identified biological activities.

-

In Vivo Efficacy and Safety Profiling: Evaluation of promising lead compounds in relevant animal models to assess their therapeutic potential and safety.

This technical guide provides a foundational understanding of this compound and its analogs, aiming to stimulate further research and development in this promising area of medicinal chemistry.

Methodological & Application

Application Note: Synthesis of 4,4-Dimethylcyclohexanol from 4,4-Dimethylcyclohexanone

Abstract

This application note provides a detailed protocol for the synthesis of 4,4-dimethylcyclohexanol via the reduction of 4,4-dimethylcyclohexanone (B1295358) using sodium borohydride (B1222165). This method offers a reliable and straightforward approach for obtaining the corresponding secondary alcohol, a valuable intermediate in pharmaceutical and fine chemical synthesis. This document outlines the experimental procedure, materials required, and expected outcomes, including purification and characterization methods.

Introduction

The reduction of ketones to alcohols is a fundamental transformation in organic synthesis, crucial for the generation of key intermediates in the development of active pharmaceutical ingredients and other high-value chemical entities. This compound, a derivative of cyclohexanol, presents a structural motif of interest in medicinal chemistry and materials science. The gem-dimethyl group can impart specific conformational preferences and lipophilicity to molecules. The synthesis of this compound is typically achieved through the reduction of the corresponding ketone, 4,4-dimethylcyclohexanone. Among the various reducing agents available, sodium borohydride (NaBH₄) is a mild and selective reagent, well-suited for this transformation, offering high yields and operational simplicity. This protocol details a standard laboratory procedure for this synthesis, providing researchers with a robust method for obtaining this compound.

Materials and Methods

Materials

-

4,4-Dimethylcyclohexanone

-

Sodium borohydride (NaBH₄)

-

Methanol

-

Diethyl ether

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Deionized water

-

Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, etc.)

-

Magnetic stirrer and stir bar

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates (silica gel)

-

Developing chamber

-

UV lamp

Experimental Protocol: Reduction of 4,4-Dimethylcyclohexanone

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4,4-dimethylcyclohexanone in methanol.

-

Addition of Reducing Agent: Cool the solution in an ice bath. Slowly add sodium borohydride portion-wise to the stirred solution. Caution: Hydrogen gas evolution may occur.

-

Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Carefully quench the reaction by the slow addition of deionized water.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether.

-

Washing: Wash the combined organic layers with deionized water and then with a saturated aqueous sodium chloride solution (brine).

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude this compound by either distillation or recrystallization.

Reaction Scheme

Caption: Chemical transformation of 4,4-dimethylcyclohexanone to this compound.

Experimental Workflow

Caption: Experimental workflow for the synthesis of this compound.

Results and Discussion

The reduction of 4,4-dimethylcyclohexanone with sodium borohydride is an efficient method for the synthesis of this compound. The reaction progress can be conveniently monitored by TLC, with the product, this compound, exhibiting a lower Rf value than the starting ketone due to its increased polarity.

Table 1: Reactant and Product Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |

| 4,4-Dimethylcyclohexanone | C₈H₁₄O | 126.20 | 171-173 |

| This compound | C₈H₁₆O | 128.21 | 185-187[1] |

Table 2: Typical Reaction Parameters and Yield

| Parameter | Value |

| Solvent | Methanol |

| Reducing Agent | Sodium Borohydride (NaBH₄) |

| Reaction Temperature | 0 °C to Room Temperature |

| Reaction Time | 1-2 hours (TLC monitored) |

| Typical Yield | 85-95% (estimated based on similar reductions) |

Characterization

The structure and purity of the synthesized this compound can be confirmed by spectroscopic methods.

-

¹H NMR: The ¹H NMR spectrum is expected to show characteristic signals for the cyclohexyl protons and the methyl groups. The proton on the carbon bearing the hydroxyl group will appear as a multiplet.

-

¹³C NMR: The ¹³C NMR spectrum should display the expected number of signals corresponding to the different carbon environments in the molecule. The carbon attached to the hydroxyl group will be shifted downfield.

-

IR Spectroscopy: The IR spectrum will show a characteristic broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol, and the disappearance of the strong carbonyl (C=O) stretch from the starting ketone (around 1715 cm⁻¹).

Safety Precautions

-

This experiment should be performed in a well-ventilated fume hood.

-

Sodium borohydride is a flammable solid and can react violently with water to produce hydrogen gas. Handle with care and avoid contact with water during storage and handling.

-

Methanol and diethyl ether are flammable and toxic. Avoid inhalation and contact with skin and eyes.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

References

Application Note: A Detailed Protocol for the Oxidation of 4,4-Dimethylcyclohexanol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive experimental protocol for the oxidation of 4,4-dimethylcyclohexanol to its corresponding ketone, 4,4-dimethylcyclohexanone. This transformation is a fundamental process in organic synthesis, often employed in the development of pharmaceutical intermediates and other fine chemicals. The protocol detailed herein utilizes a cost-effective and environmentally conscious approach with sodium hypochlorite (B82951) (bleach) and glacial acetic acid.

Data Presentation

Characterization data for the starting material and the resulting product are summarized below for easy reference and comparison.

Table 1: Physicochemical Properties

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance | Melting Point (°C) |

| This compound | C₈H₁₆O | 128.21 | White solid | 71-73 |

| 4,4-Dimethylcyclohexanone | C₈H₁₄O | 126.20 | Colorless to pale yellow solid or liquid | 39-42 |

Table 2: Spectroscopic Data for 4,4-Dimethylcyclohexanone

| ¹H NMR (CDCl₃) | ¹³C NMR (CDCl₃) | IR (neat) | |||

| Chemical Shift (δ) ppm | Assignment | Chemical Shift (δ) ppm | Assignment | Wavenumber (cm⁻¹) | Assignment |

| 2.25 (t, 4H) | -CH₂-C=O | 212.0 | C=O | 2955 | C-H stretch |

| 1.65 (t, 4H) | -CH₂-C(CH₃)₂ | 53.5 | -CH₂-C=O | 1710 | C=O stretch |

| 1.05 (s, 6H) | -C(CH₃)₂ | 35.0 | -CH₂-C(CH₃)₂ | 1465 | C-H bend |

| 30.0 | -C(CH₃)₂ | 1365 | C-H bend (gem-dimethyl) | ||

| 28.5 | -CH₃ |

Experimental Protocol: Oxidation of this compound

This protocol is adapted from established procedures for the oxidation of secondary alcohols using sodium hypochlorite and acetic acid.

Materials:

-

This compound

-

Glacial Acetic Acid

-

Sodium Hypochlorite (household bleach, ~8.25%)

-

Diethyl ether

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Stir bar

-

Erlenmeyer flask

-

Separatory funnel

-

Round-bottom flask

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a 100 mL Erlenmeyer flask equipped with a magnetic stir bar, dissolve 5.0 g of this compound in 25 mL of diethyl ether.

-

Addition of Acetic Acid: To the stirring solution, slowly add 5 mL of glacial acetic acid.

-

Oxidation: Cool the mixture in an ice bath. While stirring vigorously, add 35 mL of sodium hypochlorite solution dropwise over a period of 30 minutes. The temperature of the reaction mixture should be maintained between 0-5 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).